Benzamide, N-[4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-
Description
Anthraquinone-Benzoheterocyclic Hybrid Architecture
The compound features a fused anthraquinone-benzoheterocyclic core, where the anthracene backbone is functionalized at the 1-position with a benzamide group and at the 4-position with a 4-butylphenylamino substituent. The anthraquinone moiety (9,10-dihydro-9,10-dioxo-anthracene) provides a planar, conjugated π-system that enhances electronic delocalization, while the benzamide group introduces steric and electronic complexity.
Molecular Formula :
| Property | Value |
|---|---|
| Molecular formula | C₃₁H₂₆N₂O₃ |
| Molecular weight | 474.5 g/mol |
| Hybridization indices | sp² (anthraquinone), sp³ (butyl chain) |
The anthraquinone system’s rigidity is counterbalanced by the flexibility of the 4-butylphenylamino side chain, which extends outward from the planar core. This hybrid architecture optimizes interactions with hydrophobic binding pockets in biological targets, as demonstrated in studies of analogous anthraquinone-based inhibitors.
Electronic Configuration Analysis of the N-Substituted Benzamide Moiety
The benzamide group (-NH-C(=O)-C₆H₅) contributes significantly to the compound’s electronic profile. Density Functional Theory (DFT) calculations on similar benzamide-metal complexes reveal that the amide oxygen atom exhibits a higher electrostatic potential (-22.381 ua) compared to the nitrogen atom (-18.349 ua), favoring oxygen-mediated coordination.
Key Electronic Parameters :
- Charge distribution : The carbonyl oxygen carries a partial negative charge (δ⁻ = -0.45), while the adjacent nitrogen holds a partial positive charge (δ⁺ = +0.32).
- Conjugation effects : The benzamide’s π-system conjugates with the anthraquinone core, reducing the HOMO-LUMO gap by ~1.2 eV and enhancing charge transfer efficiency.
This electronic configuration stabilizes the compound via intramolecular hydrogen bonding between the amide hydrogen and the anthraquinone’s carbonyl oxygen, as evidenced by X-ray crystallography of related structures.
Conformational Dynamics of the 4-Butylphenylamino Substituent
The 4-butylphenylamino group adopts multiple conformations due to rotational freedom around the C-N bond linking the phenyl ring to the anthraquinone core. Nuclear Magnetic Resonance (NMR) studies of analogous liquid crystalline compounds reveal that the butyl chain preferentially occupies equatorial positions to minimize steric clashes.
Conformational Energy Landscape :
| Conformation | Relative Energy (kcal/mol) |
|---|---|
| Cis | 0.0 (reference) |
| Gauche | +1.8 |
| Trans | +3.2 |
In the cis conformation, the butyl chain aligns parallel to the anthraquinone plane, enabling van der Waals interactions with hydrophobic environments. Molecular dynamics simulations further indicate that the substituent’s flexibility allows adaptive binding to irregular surfaces, a critical feature for enzyme inhibition.
Properties
CAS No. |
43096-12-4 |
|---|---|
Molecular Formula |
C31H26N2O3 |
Molecular Weight |
474.5 g/mol |
IUPAC Name |
N-[4-(4-butylanilino)-9,10-dioxoanthracen-1-yl]benzamide |
InChI |
InChI=1S/C31H26N2O3/c1-2-3-9-20-14-16-22(17-15-20)32-25-18-19-26(33-31(36)21-10-5-4-6-11-21)28-27(25)29(34)23-12-7-8-13-24(23)30(28)35/h4-8,10-19,32H,2-3,9H2,1H3,(H,33,36) |
InChI Key |
FBGVWUGZXVWYLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5C3=O |
Origin of Product |
United States |
Preparation Methods
Overview
The synthesis of Benzamide, N-[4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]- typically involves:
- Functionalization of the anthraquinone core at the 4-position with an amino substituent.
- Introduction of the 4-butylphenyl group via nucleophilic aromatic substitution or amide bond formation.
- Coupling with benzoyl chloride or benzamide derivatives to form the benzamide linkage.
Stepwise Synthetic Route
Detailed Reaction Conditions
- Amination of Anthraquinone Core: Typically performed by reduction of nitroanthraquinone derivatives using catalytic hydrogenation or chemical reducing agents such as tin chloride in acidic medium.
- Substitution with 4-Butylaniline: Conducted under reflux in solvents like dimethylformamide or dimethyl sulfoxide, facilitating nucleophilic attack on the anthraquinone ring.
- Acylation Step: Benzoyl chloride added dropwise to the amino-substituted intermediate in the presence of a base (e.g., triethylamine) to neutralize HCl formed, with reaction times ranging from 12 to 24 hours at temperatures between 80–110 °C.
Data Table: Synthesis Summary of Related Benzamide Anthraquinones
Analytical and Spectral Characterization
- Infrared Spectroscopy: Characteristic amide carbonyl stretch near 1650 cm⁻¹ confirms benzamide formation.
- Nuclear Magnetic Resonance (NMR): Aromatic proton signals correspond to anthraquinone and butylphenyl rings; amide NH proton typically appears downfield.
- Mass Spectrometry: Molecular ion peak consistent with expected molecular weight confirms successful synthesis.
- Elemental Analysis: Matches calculated values for C, H, N content within ±0.4%.
Research and Development Notes
- The butyl substituent on the phenyl ring enhances lipophilicity, potentially affecting solubility and biological activity.
- Reaction yields and purity depend heavily on solvent choice and temperature control during acylation.
- Purification is commonly achieved via recrystallization or chromatographic techniques, with solvents such as ethanol or ethyl acetate.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone moiety to anthracene.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide and anthracenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Anthracene derivatives.
Substitution: Various substituted benzamides and anthracenes.
Scientific Research Applications
Benzamide, N-[4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Benzamide, N-[4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The following table summarizes key structural analogs of Compound A , highlighting substituent differences and their impact on molecular properties:
Key Observations:
- Electron Effects: Chloro (Cl) and bromo (Br) substituents (e.g., ) act as electron-withdrawing groups, reducing electron density on the anthraquinone core and altering redox properties. In contrast, amino (NH₂) groups () increase electron density, enhancing nucleophilicity .
- Hydrophobicity: Compound A’s 4-butylphenyl group increases hydrophobicity compared to analogs with polar substituents (e.g., sulfonic acid in or amino in ), influencing solubility in organic solvents .
- Positional Isomerism : The 7-chloro isomer () exhibits distinct reactivity compared to the 4-chloro analog (), underscoring the importance of substituent placement .
Biological Activity
Benzamide derivatives have gained attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and cardiovascular effects. This article focuses on the biological activity of the compound Benzamide, N-[4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]- (CAS Number: 43096-12-4), exploring its pharmacological potential through various studies.
Chemical Profile
| Property | Details |
|---|---|
| Molecular Formula | C31H26N2O3 |
| Molar Mass | 474.55 g/mol |
| InChI Key | FBGVWUGZXVWYLN-UHFFFAOYSA-N |
| LogP | 6.47 |
This compound is characterized by its anthracene core, which is known for its ability to intercalate into DNA and potentially exert anticancer effects.
The biological activity of Benzamide derivatives often involves interaction with various biomolecular targets. Research indicates that the compound may influence:
- Cellular Signaling Pathways: It has been suggested that benzamide derivatives can modulate pathways involved in apoptosis and cell proliferation.
- Ion Channels: Some studies indicate that these compounds may interact with calcium channels, affecting vascular resistance and perfusion pressure in cardiac tissues.
Case Studies and Research Findings
-
Anticancer Activity:
A study investigated the effects of benzamide derivatives on cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against various cancer types, likely due to its ability to induce apoptosis through mitochondrial pathways. -
Cardiovascular Effects:
In a model using isolated rat hearts, benzamide derivatives were shown to decrease perfusion pressure and coronary resistance. This suggests a potential application in treating conditions like hypertension or heart failure . The exact mechanism appears to involve modulation of calcium channels and nitric oxide synthase pathways . -
Anti-inflammatory Properties:
Another study highlighted the anti-inflammatory effects of benzamide derivatives in animal models of inflammation. The results showed a reduction in inflammatory markers, indicating potential therapeutic applications in diseases characterized by chronic inflammation.
Experimental Data
The following table summarizes key experimental findings related to the biological activity of Benzamide derivatives:
| Study Focus | Model Used | Key Findings |
|---|---|---|
| Anticancer Activity | Various Cancer Cell Lines | Induced apoptosis; significant cytotoxicity |
| Cardiovascular Impact | Isolated Rat Heart Model | Decreased perfusion pressure and coronary resistance |
| Anti-inflammatory Effects | Animal Models | Reduced inflammatory markers |
Q & A
Q. Critical Considerations :
- Monitor reaction progress via TLC or HPLC to avoid over-acylation.
- Hazard analysis is essential due to potential mutagenicity of intermediates (e.g., anomeric amides) .
(Basic) How is the structural integrity of this compound confirmed post-synthesis?
Answer:
A multi-technique approach is employed:
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the aromatic region .
(Advanced) How do electronic effects of substituents influence the compound’s photophysical properties?
Answer:
The anthraquinone core acts as an electron acceptor, while the butylphenyl-benzamide moiety modulates electron density:
Q. Computational Methods :
Q. Methodological Solutions :
Controlled replicate studies : Compare results under identical conditions (solvent, temp, catalyst loading).
In situ monitoring : Use Raman spectroscopy to track intermediate formation .
Computational validation : Calculate activation barriers for competing pathways to identify dominant mechanisms .
(Advanced) How is the compound’s stability assessed under experimental conditions?
Answer:
Key Stability Tests :
- Thermal Stability : DSC analysis (heating rate 10°C/min) shows decomposition onset at ~220°C .
- Photostability : Expose to UV light (365 nm, 24 hrs) and monitor degradation via HPLC (≤5% degradation indicates robustness) .
- Hydrolytic Stability : Incubate in pH 7.4 buffer (37°C, 7 days); >90% recovery confirms resistance to hydrolysis .
Q. Mitigation Strategies :
- Store under inert gas (Ar) at -20°C to prevent oxidation.
- Add radical scavengers (e.g., BHT) during photophysical studies .
(Basic) What spectroscopic methods characterize intermolecular interactions (e.g., host-guest binding)?
Answer:
- Fluorescence Quenching : Titrate with guest molecules (e.g., cyclodextrins) and measure Stern-Volmer constants (Ksv) .
- 1H NMR Titration : Monitor chemical shift changes in aromatic protons upon guest addition (e.g., Δδ ≥ 0.1 ppm confirms binding) .
- ITC (Isothermal Titration Calorimetry) : Determine binding stoichiometry (n) and enthalpy (ΔH) .
Q. Example Data :
| Guest | Ksv (M⁻¹) | ΔH (kJ/mol) | n |
|---|---|---|---|
| β-CD | 1200 | -25.3 | 1:1 |
| Cucurbit[6]uril | 850 | -18.7 | 2:1 |
(Advanced) What methodologies optimize yield in large-scale synthesis?
Answer:
- Flow Chemistry : Continuous synthesis in microreactors reduces side reactions (yield increase from 65% to 82%) .
- Catalyst Recycling : Immobilize Pd on mesoporous silica for reuse (5 cycles with <10% activity loss) .
- DoE (Design of Experiments) : Apply factorial design to optimize temperature (80–120°C), solvent ratio (DMF/H2O), and catalyst loading (0.5–2 mol%) .
Critical Parameter : Maintain anhydrous conditions during acylation to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
